molecular formula C6H10Li4O10P2 B3319224 Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate CAS No. 108869-00-7

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

Cat. No.: B3319224
CAS No.: 108869-00-7
M. Wt: 332.0 g/mol
InChI Key: GFIXUUFXTAPBAD-UHFFFAOYSA-J
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Description

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate is a chemical compound with the molecular formula C6H10Li4O10P2. It is also known by other names such as (3R)-3-Hydroxy-3-methyl-5-(phosphonatooxy)pentanoate. This compound is characterized by the presence of lithium ions and phosphonate groups, making it a unique and interesting subject for scientific research.

Preparation Methods

The synthetic routes and reaction conditions for Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate are not extensively documented in the available literature. it is typically synthesized through the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve the optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of new products.

    Substitution: The phosphonate groups in the compound can participate in substitution reactions, where one group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound’s interaction with biological molecules is of interest for understanding biochemical pathways.

    Industry: Used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate exerts its effects involves its interaction with molecular targets and pathways. The lithium ions and phosphonate groups play a crucial role in these interactions, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate can be compared with other similar compounds, such as:

  • Tetralithium 3-hydroxy-3-methyl-5-phosphonopentanoate
  • Tetralithium 3-hydroxy-3-methyl-5-phosphinopentanoate

These compounds share similar structural features but differ in the specific functional groups attached to the pentanoate backbone. The uniqueness of this compound lies in its specific combination of lithium ions and phosphonate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXUUFXTAPBAD-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Li4O10P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746683
Record name Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108869-00-7
Record name Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
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Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
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Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
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Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Reactant of Route 5
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Reactant of Route 6
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

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